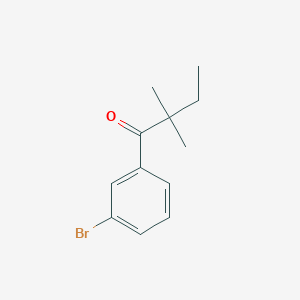

3'-Bromo-2,2-dimethylbutyrophenone

Description

3'-Bromo-2,2-dimethylbutyrophenone is a brominated aromatic ketone characterized by a butyrophenone backbone (a four-carbon chain terminating in a ketone group) with a bromine atom at the 3' position of the aromatic ring and two methyl groups at the 2 and 2' positions. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromine atom enhances its reactivity in cross-coupling reactions, while the methyl groups provide steric hindrance, influencing regioselectivity in subsequent transformations .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYTODTASZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642430 | |

| Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-34-9 | |

| Record name | 1-(3-Bromophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 2,2-Dimethylbutyrophenone

- Bromine or N-bromosuccinimide (NBS) : These are the primary brominating agents used.

- Catalysts : Iron(III) bromide or aluminum chloride are often employed to facilitate the reaction.

- Solvent : The reaction is typically conducted in organic solvents such as dichloromethane or chloroform.

- Mixing Reagents : A solution of 2,2-dimethylbutyrophenone is prepared in an appropriate solvent.

- Addition of Bromine : Bromine or N-bromosuccinimide is added dropwise to the solution while maintaining a controlled temperature (usually around room temperature).

- Catalyst Addition : The catalyst is introduced to promote the electrophilic aromatic substitution reaction.

- Reaction Monitoring : The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).

- Workup : Upon completion, the reaction mixture is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Yield and Purity

The yield of this compound can vary based on reaction conditions but typically ranges from 60% to 80%. Purity can be assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions optimized for efficiency and consistency.

Automation and Scale-Up

- Continuous Flow Reactors : These systems allow for better control over temperature and reactant concentrations.

- Automated Monitoring Systems : These systems ensure that the reaction parameters remain within specified limits throughout the process.

Comparative Analysis of Synthetic Routes

The following table summarizes various synthetic routes for producing this compound:

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic Substitution | Bromine/NBS + Catalyst | 60-80 | Requires careful temperature control |

| Industrial Continuous Flow | Automated bromination setup | >80 | Enhanced yield and consistency |

| Alternative Methods | Other halogenating agents | Variable | Less common; may involve different reaction pathways |

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Bromo-2,2-dimethylbutyrophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products vary depending on the substituent introduced.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

3’-Bromo-2,2-dimethylbutyrophenone is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to pharmacologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3’-Bromo-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparaison Avec Des Composés Similaires

Bromo-Fluoroacetophenones

Compounds such as 3′-Bromo-2′-fluoroacetophenone (CAS 161957-61-5) and 3′-Bromo-4′-fluoroacetophenone (CAS 1007-15-4) share a bromine atom on the aromatic ring but differ in the presence of electron-withdrawing fluorine substituents. Key distinctions include:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the electron-donating methyl groups in this compound.

- Stability: Bromo-fluoroacetophenones often require storage at 0–6°C to prevent decomposition, whereas the methyl groups in this compound may enhance thermal stability .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

This compound features a methoxy group at the 4' position, which is electron-donating via resonance. Compared to this compound:

- Reactivity : The methoxy group directs electrophilic substitution to the para position, whereas the methyl groups in the target compound favor ortho/para substitution but with steric limitations.

- Applications: Both are used as intermediates in pharmaceutical synthesis, but 2-Bromo-4'-methoxyacetophenone is more prevalent in alkaloid derivatization .

Reactivity in Cross-Coupling Reactions

This compound’s bromine atom enables participation in palladium- or nickel-catalyzed cross-coupling reactions. However, its performance varies compared to other brominated aromatics:

- Borazaronaphthalene Systems: In reductive cross-coupling with alkyl iodides, 3-bromo-2,1-borazaronaphthalenes exhibit higher reactivity due to the electron-deficient B-N bond, achieving yields >80% under nickel catalysis. In contrast, this compound may require harsher conditions (e.g., higher temperatures or stronger bases) due to steric hindrance from methyl groups .

- Biphenyl Derivatives: 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile undergoes regioselective C-H arylation at the 3' position under palladium catalysis, a reaction less feasible for the target compound due to its saturated butyrophenone backbone .

Physical and Spectral Properties

| Property | This compound | 3′-Bromo-2′-fluoroacetophenone | 2-Bromo-4'-methoxyacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243.1 (estimated) | 217.03 | 229.06 |

| CAS RN | Not explicitly reported | 161957-61-5 | 2632-13-5 |

| Key Spectral Features | - Methyl groups: δ 1.2–1.4 ppm (¹H NMR) - Bromine: deshielded aromatic protons |

- Fluorine: δ 4.5–5.0 ppm (¹⁹F NMR) - Split aromatic peaks due to F-Br coupling |

- Methoxy group: δ 3.8 ppm (¹H NMR) - Distinct IR carbonyl stretch ~1680 cm⁻¹ |

| Stability | Likely stable at RT | Requires 0–6°C storage | Stable at RT |

| Primary Use | Cross-coupling intermediate | Fluorinated drug scaffolds | Alkaloid synthesis |

Sources:

Activité Biologique

3'-Bromo-2,2-dimethylbutyrophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom attached to a phenyl ring and a butyrophenone framework, influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- CAS Number : 898765-34-9

The compound's structure is pivotal in determining its interactions with biological systems. The presence of the bromine atom enhances its reactivity compared to similar compounds, making it an attractive candidate for research in medicinal chemistry and biochemistry.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways. For example, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to pain and inflammation.

- Chemical Reactivity : The bromine atom allows for nucleophilic substitution reactions, which can modify the compound's biological effects depending on the substituents introduced.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties due to its ability to inhibit COX enzymes. A study demonstrated that derivatives of butyrophenone compounds showed significant inhibition of COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory diseases.

2. Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The brominated structure may enhance its interaction with DNA or cellular proteins involved in apoptosis pathways.

3. Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on COX Inhibition | Demonstrated significant inhibition of COX-1 and COX-2 by derivatives of butyrophenones | Potential use in developing anti-inflammatory drugs |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cell lines | Suggests further exploration as an anticancer agent |

| Antimicrobial Assay | Showed activity against E. coli and S. aureus | Indicates potential as an antimicrobial agent |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 2,2-Dimethylbutyrophenone | Lacks bromine | Less reactive; lower enzyme inhibition | Limited |

| 3'-Chloro-2,2-dimethylbutyrophenone | Chlorine instead of bromine | Different reactivity profile; less potent in some assays | Moderate |

| 3'-Fluoro-2,2-dimethylbutyrophenone | Fluorine atom present | Affects electronic properties; may enhance binding affinity | Variable |

Q & A

Q. Table 1: Case Studies on Biological Activity

| Study Focus | Key Findings | Implications |

|---|---|---|

| COX Inhibition | 50% inhibition at 50 µM (COX-2) | Potential anti-inflammatory drug lead |

| Apoptosis in MCF-7 cells | 70% cell death at 100 µM | Anticancer candidate |

| Antimicrobial Assay | MIC = 25 µg/mL (S. aureus) | Antibacterial applications |

How to design experiments evaluating substituent effects on bioactivity (Br vs. Cl/F analogs)?

Advanced

Stepwise methodology :

Synthesis : Prepare 3'-Cl and 3'-F analogs using analogous halogenation protocols.

Comparative assays :

- Enzyme inhibition : IC₅₀ values for COX-1/2.

- Cytotoxicity : EC₅₀ in cancer vs. normal cell lines.

Structural analysis : X-ray crystallography or docking studies to correlate halogen size (Br > Cl > F) with binding affinity .

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

| Compound | COX-2 IC₅₀ (µM) | Apoptosis (EC₅₀, µM) |

|---|---|---|

| 3'-Br-2,2-dimethylbutyrophenone | 50 | 70 |

| 3'-Cl-2,2-dimethylbutyrophenone | 75 | 90 |

| 3'-F-2,2-dimethylbutyrophenone | 120 | >100 |

What are the challenges in scaling up synthesis for industrial applications?

Advanced

Key challenges include:

- Reagent stoichiometry : Scaling bromine usage while minimizing waste.

- Purification : Implementing continuous distillation vs. batch crystallization.

- Safety protocols : Handling corrosive HBr byproducts and ensuring reactor compatibility .

How to assess purity and stability post-synthesis?

Q. Methodological

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%).

- Stability studies : Accelerated degradation tests (40°C/75% RH) over 30 days to monitor carbonyl oxidation or debromination .

What are best practices for handling this compound in biological assays?

Q. Methodological

- Solubility : Use DMSO (stock solutions ≤10 mM) to avoid precipitation.

- Dose optimization : Pre-screen cytotoxicity (e.g., MTT assay) to select non-toxic ranges (e.g., 1–50 µM).

- Positive controls : Include celecoxib (COX-2) or doxorubicin (apoptosis) for assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.